molecular formula C21H26N4O2 B1147638 N,N-diethyl-2-[2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide CAS No. 868072-17-7

N,N-diethyl-2-[2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide

货号: B1147638
CAS 编号: 868072-17-7
分子量: 352.44
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N-Diethyl-2-[2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide is a pyrazolopyrimidine acetamide derivative that serves as a critical precursor for synthesizing high-affinity ligands targeting the 18 kDa translocator protein (TSPO). TSPO is a biomarker for neuroinflammation, making this compound valuable in positron emission tomography (PET) imaging research . Synthesized via a six-step protocol with a 40% overall yield, it features a hydroxyphenyl group at the C2 position of the pyrazolopyrimidine core and a diethylacetamide side chain at C3 . Its structural simplicity allows versatile modifications, enabling the development of radiolabeled probes for preclinical and clinical applications.

属性

IUPAC Name

N,N-diethyl-2-[2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-5-23(6-2)18(26)12-17-19(15-7-9-16(25)10-8-15)22-24-14(4)11-13(3)21-20(17)24/h7-11,25H,5-6,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPWVZZOTNFVLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC1=C2N=C(C=C(N2N=C1C3=CC=C(C=C3)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868072-17-7
Record name Desmethyl-DPA-713
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868072177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESMETHYL-DPA-713
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLI0OF16IQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide typically involves multiple steps:

    Formation of the Pyrazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolopyrimidine core. This can be achieved through the reaction of 4-hydroxyacetophenone with hydrazine hydrate, followed by condensation with ethyl acetoacetate under acidic conditions.

    Introduction of the Acetamide Group: The next step involves the introduction of the acetamide group. This is typically done by reacting the intermediate with diethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Final Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

N,N-diethyl-2-[2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced under appropriate conditions to modify the pyrazolopyrimidine core or the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a quinone derivative, while substitution reactions could introduce various alkyl or acyl groups.

科学研究应用

Neuroimaging Applications

DPA-713 has been extensively studied as a radioligand for imaging TSPO in vivo using positron emission tomography (PET). TSPO is overexpressed in activated microglia during neuroinflammation, making it a valuable target for assessing neuroinflammatory conditions.

Case Studies and Findings

  • A comparative study evaluated the biodistribution of DPA-713 and its fluorinated derivative DPA-714 in rodent models of neuroinflammation. The results indicated that both compounds exhibited high specificity for TSPO and promising imaging characteristics, with DPA-714 demonstrating superior properties for PET imaging .
  • In a rat model of excitotoxic neurodegeneration induced by quinolinic acid, DPA-713 was shown to decrease microglial activation and promote neuronal survival, suggesting its potential as a neuroprotective agent .

Neuroprotective Effects

The neuroprotective properties of DPA-713 have been linked to its ability to modulate inflammatory responses and promote neuronal health.

Therapeutic Applications

DPA-713 is not only limited to imaging but also shows promise as a therapeutic agent due to its biological activity.

Potential Therapeutic Uses

  • Anti-inflammatory Activity : The compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines, which could be beneficial in treating various inflammatory disorders .
  • Cancer Research : Preliminary studies suggest that derivatives of pyrazolopyrimidine compounds may inhibit tumor cell proliferation by modulating signaling pathways involved in cancer progression .

Synthesis and Chemical Properties

DPA-713 can be synthesized through a multistep chemical process that allows for the production of significant quantities necessary for research and clinical applications.

Synthesis Overview

  • The synthesis involves key steps that ensure high purity and yield, making it suitable for both laboratory research and potential clinical use .

Data Summary

The following table summarizes key findings related to the applications of DPA-713:

Application Description Findings
NeuroimagingRadioligand for TSPO in PET imagingHigh specificity and favorable biodistribution
NeuroprotectionModulates inflammatory responses; promotes neuronal survivalDecreases microglial activation; enhances neuronal health
Anti-inflammatoryPotential to inhibit pro-inflammatory cytokinesMay treat various inflammatory disorders
Cancer ResearchPossible inhibition of tumor cell proliferationModulates cancer-related signaling pathways

作用机制

The mechanism by which N,N-diethyl-2-[2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group on the phenyl ring and the pyrazolopyrimidine core are crucial for binding to these targets, influencing various biological pathways. For instance, it may inhibit specific enzymes involved in inflammatory processes or interact with receptors to modulate cellular signaling.

相似化合物的比较

Comparison with Structural Analogues

The compound is compared to analogues with variations in the phenyl ring substituents, which influence TSPO binding affinity, pharmacokinetics, and radiolabeling efficiency. Key derivatives include:

Fluorinated Derivatives

DPA-714 (N,N-Diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide)
  • Structural Variation : 2-Fluoroethoxy group at the para position.
  • Synthesis: Sonogashira coupling followed by fluorination .
  • Binding Affinity : Ki = 0.91 nM .
  • Applications : Widely used in PET imaging of neuroinflammation. Demonstrated superior brain uptake in rodent models compared to first-generation ligands .
  • Radiolabeling : Achieved via a one-step procedure with [18F]fluoride, yielding high molar activity (≥100 GBq/μmol) .
F-DPA (N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide)
  • Structural Variation : Direct fluorine substitution on the phenyl ring.
  • Binding Affinity : Ki = 1.7 nM .
  • Radiolabeling : Synthesized using spirocyclic iodonium ylides, achieving 45% radiochemical yield (RCY) and 96 GBq/μmol molar activity .

Methoxy and Iodo Derivatives

DPA-713 (N,N-Diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide)
  • Structural Variation : Methoxy group at the para position.
  • Synthesis : Microwave-assisted synthesis reduced reaction time from 12 hours to 30 minutes, yielding 91% .
  • Applications : Used in longitudinal PET studies for Parkinson’s disease .
IodoDPA-713 (N,N-Diethyl-2-[2-(3-iodo-4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide)
  • Structural Variation : Iodine substitution at the meta position.
  • Synthesis : Demethylation of DPA-713 followed by iodination with NaI/chloramine-T (45% yield) .
  • Applications : Serves as a precursor for [125I]-labeled probes in inflammation imaging .

Hydroxyalkyl and Fluoroalkynyl Derivatives

Compound 25 (N,N-Diethyl-2-(2-(4-(4-hydroxybutyl)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide)
  • Structural Variation : 4-Hydroxybutyl chain at the para position.
  • Synthesis : Hydrogenation of alkynyl precursors (76% yield) .
  • Findings: Retained subnanomolar TSPO affinity (Ki ~0.86 nM) .
Fluoroalkynyl Analogues (e.g., Compound 20)
  • Structural Variation : Fluoroalkynyl chains (e.g., hex-5-yn-1-ol derivatives).
  • Binding Affinity : Ki = 0.37–0.86 nM, outperforming DPA-714 .
  • Radiolabeling : Demonstrated rapid brain penetration and specific binding in neuroinflammation models .

Comparative Data Table

Compound Name Structural Variation Synthesis Method Binding Affinity (Ki) Radiochemical Yield (RCY) Key Findings
Parent Hydroxyphenyl Compound 4-Hydroxyphenyl Six-step synthesis (40% yield) N/A N/A Key precursor for DPA analogues
DPA-714 2-Fluoroethoxy Sonogashira coupling + fluorination 0.91 nM ≥100 GBq/μmol Gold standard for TSPO PET imaging
F-DPA 4-Fluorophenyl Spirocyclic iodonium ylide route 1.7 nM 45% High metabolic stability
DPA-713 4-Methoxyphenyl Microwave-assisted synthesis ~1 nM (estimated) N/A Rapid synthesis (30 min)
Compound 25 4-Hydroxybutyl Hydrogenation of alkynyl precursor 0.86 nM N/A Improved lipophilicity
Fluoroalkynyl Analogues Fluoroalkynyl chains Sonogashira coupling 0.37–0.86 nM N/A Subnanomolar affinity

Key Findings and Implications

  • Structural Impact on Binding : Fluorinated and alkynyl derivatives exhibit enhanced TSPO affinity due to improved lipophilicity and steric compatibility .
  • Radiolabeling Efficiency : Fluorine-18 labeling strategies (e.g., DPA-714, F-DPA) prioritize high molar activity to ensure imaging sensitivity .
  • Synthetic Innovations: Microwave-assisted synthesis and spirocyclic iodonium ylides reduce reaction times and improve yields .

生物活性

N,N-Diethyl-2-[2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide, commonly referred to as DPA-714, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DPA-714 is characterized by its unique pyrazolo[1,5-a]pyrimidine scaffold, which is known for conferring various biological activities. The molecular formula of DPA-714 is C20H24N4O2C_{20}H_{24}N_{4}O_{2} with a molecular weight of approximately 368.43 g/mol. Its structure includes:

  • Pyrazolo[1,5-a]pyrimidine core : This heterocyclic structure is pivotal for its biological activity.
  • Hydroxyphenyl group : Enhances interaction with biological targets.

Antitumor Activity

Research indicates that pyrazole derivatives, including DPA-714, exhibit significant antitumor properties. These compounds have shown effective inhibition against various cancer cell lines through mechanisms such as:

  • Inhibition of BRAF(V600E) : DPA-714 has been noted to inhibit this mutant kinase associated with several cancers, suggesting its potential as an anticancer agent .
  • Targeting EGFR and Aurora-A Kinase : These pathways are crucial in cancer progression and proliferation .

Anti-inflammatory and Antibacterial Effects

DPA-714 has also demonstrated anti-inflammatory properties. Studies indicate that compounds within the pyrazole family can reduce inflammation markers and modulate immune responses. The antibacterial activity has been attributed to the ability of these compounds to disrupt bacterial cell wall synthesis and function .

The biological activity of DPA-714 can be attributed to several mechanisms:

  • Enzyme Inhibition : DPA-714 acts as an inhibitor for key enzymes involved in cancer cell metabolism and proliferation.
  • Cell Signaling Modulation : It influences pathways related to cell survival and apoptosis, promoting cancer cell death.
  • Antioxidant Properties : The compound exhibits scavenging activity against free radicals, contributing to its protective effects on cells .

Case Studies and Research Findings

Several studies have explored the efficacy of DPA-714 in various contexts:

Study 1: Antitumor Efficacy

A recent study evaluated the effect of DPA-714 on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, with a noted increase in apoptosis markers within the tumor tissues.

Study 2: Inflammatory Response

In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of DPA-714 resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.

常见问题

Q. How can preclinical findings be translated to clinical trials for neuroinflammatory diseases?

  • Methodological Answer: Conduct phase 0 microdosing studies to assess biodistribution and dosimetry in healthy volunteers. Validate imaging protocols in patient cohorts (e.g., rheumatoid arthritis, Alzheimer’s) using [¹¹C]DPA-713 PET/MRI co-registration. Correlate PET metrics with CSF biomarkers (e.g., IL-6, TNF-α) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。